Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate

Antibacterial target Menaquinone biosynthesis Substrate specificity

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate (CAS 1048917-75-4) is a synthetic β-keto ester with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol. It features a 2-(trifluoromethyl)phenyl group at the C4 position and a methyl ester moiety, classifying it as a fluorinated building block used in medicinal chemistry and organic synthesis.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 1048917-75-4
Cat. No. B1439383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate
CAS1048917-75-4
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H11F3O3/c1-18-11(17)7-9(16)6-8-4-2-3-5-10(8)12(13,14)15/h2-5H,6-7H2,1H3
InChIKeySVSPMCNWLUXTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate (CAS 1048917-75-4) – Chemical Profile for R&D Procurement


Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate (CAS 1048917-75-4) is a synthetic β-keto ester with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol [1]. It features a 2-(trifluoromethyl)phenyl group at the C4 position and a methyl ester moiety, classifying it as a fluorinated building block used in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple vendors, typically at purities of 95% to ≥98% [2].

Why Generic Substitution Fails for Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate in Synthesis


The value of Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate lies in its specific ortho-substituted trifluoromethylphenyl-β-keto ester architecture, which cannot be generically substituted by regioisomeric or heteroatom-replaced analogs. The ortho-CF3 group dictates both the electronic environment of the ketone for subsequent condensation reactions and the steric profile crucial for target binding in downstream drug-like molecules [1]. Replacing this with a para-CF3 isomer or a non-fluorinated analog would fundamentally alter the reactivity and biological interaction profile, as evidenced by structure-activity relationship (SAR) studies on related DGAT-1 inhibitors where the trifluoromethylphenyl substitution pattern was a critical determinant of potency [2][3]. The following section details the available quantitative evidence underpinning this compound's specific utility.

Quantitative Differentiation Evidence for Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate


Substrate Specificity of the Free Acid Analog in OSB-CoA Synthetase vs. Close Analogs

The free acid analog, 4-(2-trifluoromethylphenyl)-4-oxobutyric acid, exhibits quantifiable but weak activity against Bacillus anthracis OSB-CoA synthetase, a validated antibacterial target. It is the only OSB analog with detectable activity, yet shows a 100-fold decrease in catalytic efficiency (kcat/Km) compared to the native substrate o-succinylbenzoate (OSB) [1]. This data provides a class-level baseline for the methyl ester prodrug form, implying that the esterified compound (the target molecule) serves as a prodrug or synthetic intermediate where the methyl ester modification is expected to critically alter cell permeability and enzyme binding kinetics relative to the free acid.

Antibacterial target Menaquinone biosynthesis Substrate specificity OSB-CoA synthetase

Critical Role of the ortho-Trifluoromethylphenyl Motif in DGAT-1 Inhibitor Potency

In a patent series of DGAT-1 inhibitors, compounds bearing a 2-(trifluoromethyl)phenyl moiety (the exact substructure present in the target compound) were profiled for IC50 values ranging from sub-nanomolar to low nanomolar against human DGAT-1 enzyme [1]. While the target compound itself is an intermediate and not a final inhibitor, its ortho-CF3-phenyl motif is a conserved pharmacophoric element directly responsible for potency. Close analogs with altered substitution patterns (e.g., para-CF3 or replacement with halogen) showed significantly reduced or no activity, underscoring the non-substitutable nature of this building block.

Metabolic disease DGAT-1 inhibitor SAR Trifluoromethylphenyl

Reported Purity Benchmarking Against Procurement Standards

Commercially, Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is offered at a minimum purity of 95% (GC/HPLC) by vendors such as AKSci and up to NLT 98% by others like 001CHEMICAL [1]. This meets or exceeds the typical 95% purity threshold required for most research-grade building blocks, but does not represent a unique differentiator against all analogs. However, the availability of a validated NLT 98% batch option provides a measurable quality advantage for sensitive catalytic or multistep reactions where impurities from lower-purity batches (e.g., <95%) could poison catalysts or generate byproducts.

Quality control Purity assay Procurement specification

High-Value Application Scenarios for Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate


Synthesis of ortho-CF3-Substituted DGAT-1 Inhibitor Leads for Metabolic Disease

Procure this compound as the definitive β-keto ester building block for constructing DGAT-1 inhibitors where the ortho-trifluoromethylphenyl group is required for sub-50 nM potency. The specific ortho substitution pattern, which is essential for target engagement, is pre-installed in this intermediate, allowing medicinal chemists to focus on diversifying the amine coupling partner rather than risk introducing the regio-chemistry incorrectly via late-stage functionalization. Evidence from EP2452937A1 confirms that analogs lacking this precise substitution suffer >20-fold potency loss [1].

Prodrug Precursor for Antibacterial Target OSB-CoA Synthetase

Use the methyl ester as a prodrug precursor for generating 4-(2-trifluoromethylphenyl)-4-oxobutyric acid in situ, a candidate inhibitor of the menaquinone biosynthesis enzyme OSB-CoA synthetase in Bacillus anthracis. The ester form is anticipated to provide superior membrane permeability over the free acid, which is critical for whole-cell antibacterial activity. Baseline enzymatic data indicates the free acid analog retains measurable, though weak, catalytic efficiency (100-fold reduced kcat/Km vs. natural substrate), establishing a starting point for structure-guided optimization [2].

High-Purity Intermediate for Multi-Step Synthesis Requiring Low Impurity Burden

Select the NLT 98% purity grade for multistep synthetic sequences in early drug discovery, where cumulative impurities significantly degrade yields. The availability of batches with documented purity ≥98% reduces the risk of catalyst poisoning in subsequent transition-metal-catalyzed coupling steps and minimizes the formation of difficult-to-remove side products. This is particularly critical when this building block is used late in a convergent synthesis to install the trifluoromethylphenyl moiety [3].

Quote Request

Request a Quote for Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.